
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two bromothiophene groups attached to the fluorene core, along with two octyl chains. It is primarily used in the field of organic electronics due to its unique electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Coupling Reaction: The brominated thiophene is then coupled with 2,7-dibromo-9,9-dioctylfluorene using a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4.
Purification: The final product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Larger conjugated systems with extended π-electron networks.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives.
科学的研究の応用
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the development of new materials with unique optical and electronic characteristics.
Photothermal Therapy: Investigated for use in photothermal therapy for cancer treatment due to its ability to convert light into heat.
Sensors: Utilized in the development of sensors for detecting various chemical and biological analytes.
作用機序
The mechanism of action of 2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is primarily based on its electronic properties. The compound can absorb light and convert it into electrical or thermal energy. In organic electronics, it acts as a semiconductor, facilitating the transport of charge carriers. In photothermal therapy, it absorbs near-infrared light and converts it into heat, leading to the thermal ablation of cancer cells.
類似化合物との比較
Similar Compounds
- 4,7-Bis(2-bromo-5-thienyl)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole
- 4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Uniqueness
2,7-Bis(5-bromo-2-thienyl)-9,9-dioctyl-9H-fluorene is unique due to its combination of bromothiophene and dioctylfluorene moieties, which impart distinct electronic properties. This makes it particularly suitable for applications in organic electronics and photothermal therapy, where efficient light absorption and charge transport are crucial.
特性
CAS番号 |
887707-05-3 |
|---|---|
分子式 |
C37H44Br2S2 |
分子量 |
712.7 g/mol |
IUPAC名 |
2-bromo-5-[7-(5-bromothiophen-2-yl)-9,9-dioctylfluoren-2-yl]thiophene |
InChI |
InChI=1S/C37H44Br2S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)31-25-27(33-19-21-35(38)40-33)15-17-29(31)30-18-16-28(26-32(30)37)34-20-22-36(39)41-34/h15-22,25-26H,3-14,23-24H2,1-2H3 |
InChIキー |
GLKCPGGHMPJTKM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=C(S3)Br)C4=C1C=C(C=C4)C5=CC=C(S5)Br)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


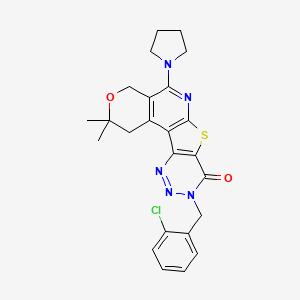
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
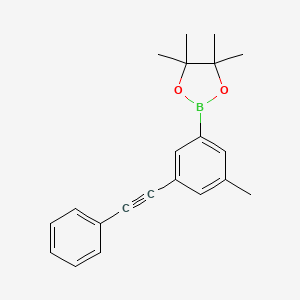
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
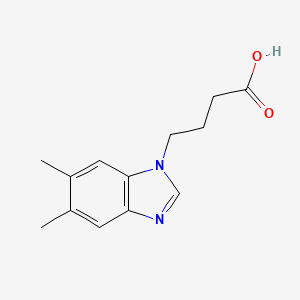
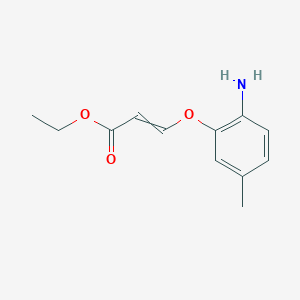
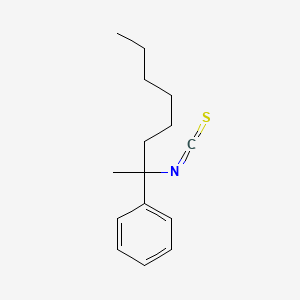
![2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B12616172.png)
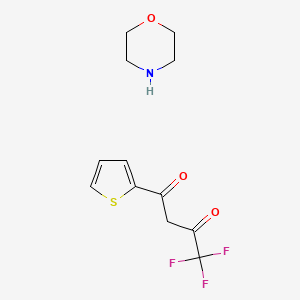
![11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL](/img/structure/B12616182.png)
![2-[(5R)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12616186.png)
![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
